1,3-Dioxolane, 2-(4-chloro-5-fluoro-2-nitrophenyl)-
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Overview
Description
1,3-Dioxolane, 2-(4-chloro-5-fluoro-2-nitrophenyl)- is an organic compound that belongs to the class of dioxolanes This compound is characterized by the presence of a dioxolane ring substituted with a 4-chloro-5-fluoro-2-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxolanes can be synthesized from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst . For the specific synthesis of 1,3-Dioxolane, 2-(4-chloro-5-fluoro-2-nitrophenyl)-, the starting material is typically a carbonyl compound that undergoes acetalization with 1,3-propanediol or 1,2-ethanediol under acidic conditions .
Industrial Production Methods
Industrial production of 1,3-dioxolanes often involves the use of continuous removal of water from the reaction mixture using a Dean-Stark apparatus. This method ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane, 2-(4-chloro-5-fluoro-2-nitrophenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as KMnO4 and OsO4.
Reduction: Reduction can be achieved using reagents like NaBH4 and LiAlH4.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like RLi and RMgX.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi, NH3, RNH2, NaOCH3.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1,3-Dioxolane, 2-(4-chloro-5-fluoro-2-nitrophenyl)- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for medicinal compounds.
Industry: Utilized in the production of polymers and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which 1,3-Dioxolane, 2-(4-chloro-5-fluoro-2-nitrophenyl)- exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. It can also form stable intermediates that facilitate further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-1,3-dioxolan-2-one: Used as an electrolyte additive in lithium-ion batteries and as an intermediate in organic synthesis.
1,3-Dioxanes: Similar in structure and reactivity, used in the protection of carbonyl compounds.
Uniqueness
1,3-Dioxolane, 2-(4-chloro-5-fluoro-2-nitrophenyl)- is unique due to the presence of the 4-chloro-5-fluoro-2-nitrophenyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific applications where such properties are desired .
Properties
CAS No. |
184843-96-7 |
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Molecular Formula |
C9H7ClFNO4 |
Molecular Weight |
247.61 g/mol |
IUPAC Name |
2-(4-chloro-5-fluoro-2-nitrophenyl)-1,3-dioxolane |
InChI |
InChI=1S/C9H7ClFNO4/c10-6-4-8(12(13)14)5(3-7(6)11)9-15-1-2-16-9/h3-4,9H,1-2H2 |
InChI Key |
ODJIDZSVQPCDSG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC(=C(C=C2[N+](=O)[O-])Cl)F |
Origin of Product |
United States |
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